molecular formula C18H27N3O3 B14787906 Benzyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(methyl)carbamate

Benzyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(methyl)carbamate

Cat. No.: B14787906
M. Wt: 333.4 g/mol
InChI Key: KCHHJARAPDCTCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(methyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a pyrrolidine ring, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(methyl)carbamate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of amide and carbamate bonds. One common synthetic route involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using a suitable protecting group such as tert-butoxycarbonyl (Boc).

    Formation of the Amide Bond: The protected amino acid is then coupled with the pyrrolidine derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Deprotection: The protecting group is removed under acidic conditions to yield the free amine.

    Formation of the Carbamate Bond: The free amine is then reacted with benzyl chloroformate to form the final carbamate product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or carbamate groups using nucleophiles like hydroxide ions or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl or carbamate derivatives.

Scientific Research Applications

Benzyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(methyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester
  • Methyl-®-pyrrolidin-3-yl-carbamic acid benzyl ester

Uniqueness

Benzyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(methyl)carbamate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H27N3O3

Molecular Weight

333.4 g/mol

IUPAC Name

benzyl N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-methylcarbamate

InChI

InChI=1S/C18H27N3O3/c1-13(2)16(19)17(22)21-10-9-15(11-21)20(3)18(23)24-12-14-7-5-4-6-8-14/h4-8,13,15-16H,9-12,19H2,1-3H3

InChI Key

KCHHJARAPDCTCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)N(C)C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.